molecular formula C26H26N4O3S B11106954 4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide

4-({(E)-[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(3-methylphenyl)benzenesulfonamide

Cat. No.: B11106954
M. Wt: 474.6 g/mol
InChI Key: FHWHCKJBNOYNDP-UHFFFAOYSA-N
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Description

4-({[1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazole ring, a benzenesulfonamide group, and multiple methyl substitutions, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the benzenesulfonamide group and the methyl substitutions. Common reagents used in these reactions include hydrazine, sulfonyl chlorides, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various halides, acids, and bases

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • **4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N,N-diethylbenzamide
  • **4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide

Uniqueness

The uniqueness of 4-({[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)-N-(3-methylphenyl)-1-benzenesulfonamide lies in its specific combination of functional groups and substitutions, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C26H26N4O3S

Molecular Weight

474.6 g/mol

IUPAC Name

4-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylideneamino]-N-(3-methylphenyl)benzenesulfonamide

InChI

InChI=1S/C26H26N4O3S/c1-17-6-5-7-22(14-17)29-34(32,33)24-12-9-21(10-13-24)27-16-25-20(4)28-30(26(25)31)23-11-8-18(2)19(3)15-23/h5-16,28-29H,1-4H3

InChI Key

FHWHCKJBNOYNDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NN(C3=O)C4=CC(=C(C=C4)C)C)C

Origin of Product

United States

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